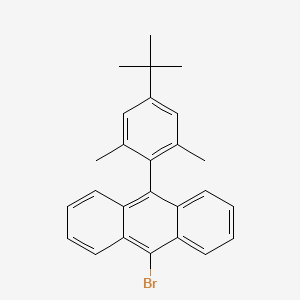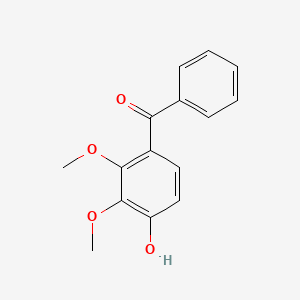
(4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C15H14O4 It is a derivative of methanone, characterized by the presence of hydroxy and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone typically involves the reaction of 4-hydroxy-2,3-dimethoxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include:
- Solvent: Anhydrous ether or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reagents: Phenylmagnesium bromide, oxidizing agents such as chromium trioxide or pyridinium chlorochromate
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
- Large-scale Grignard reactions
- Continuous flow reactors to ensure consistent quality and yield
- Use of environmentally friendly oxidizing agents to minimize waste and reduce environmental impact
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its photochemical properties and potential use in photochromic materials.
Biology:
- Investigated for its potential antioxidant properties due to the presence of hydroxy and methoxy groups.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of dyes and pigments.
- Potential applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can donate electrons to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
- (4-Hydroxyphenyl)(phenyl)methanone
- (4-Methoxyphenyl)(phenyl)methanone
- (2,3-Dimethoxyphenyl)(phenyl)methanone
Comparison:
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the additional methoxy groups, which may affect its reactivity and biological activity.
(4-Methoxyphenyl)(phenyl)methanone: Lacks the hydroxy group, potentially reducing its antioxidant properties.
(2,3-Dimethoxyphenyl)(phenyl)methanone: Lacks the hydroxy group, which may influence its chemical reactivity and biological effects.
The unique combination of hydroxy and methoxy groups in (4-Hydroxy-2,3-dimethoxyphenyl)(phenyl)methanone contributes to its distinct chemical and biological properties, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
872881-75-9 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-hydroxy-2,3-dimethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O4/c1-18-14-11(8-9-12(16)15(14)19-2)13(17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
InChI Key |
MCDWVKGOMYTRRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(4-nitrophenoxy)imino]propanoate](/img/structure/B12593344.png)
![1-Azabicyclo[3.2.0]heptane, 5-(5-isoxazolylethynyl)-](/img/structure/B12593348.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)
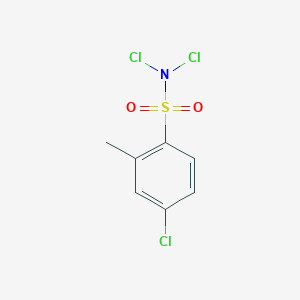
![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)

![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
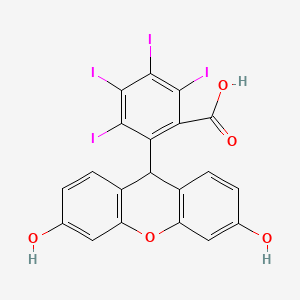
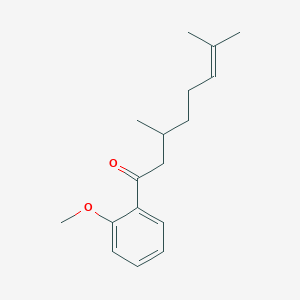
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
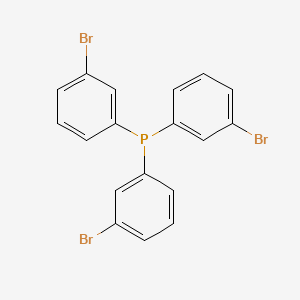
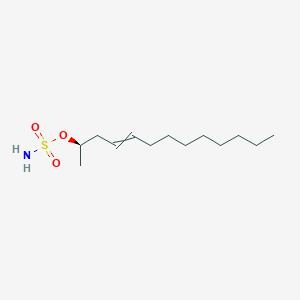
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
